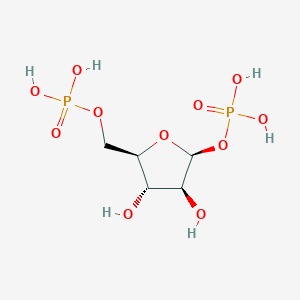

Arabinose 1,5-diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arabinose 1,5-diphosphate, also known as A 1,5-BP, is a bisphosphatase inhibitor. This compound activated the kinase and inhibited the bisphosphatase.

Applications De Recherche Scientifique

Role in Metabolic Pathways

Arabinose 1,5-diphosphate serves as an important metabolite in the regulation of glycolysis and gluconeogenesis. Specifically, it functions as a regulatory molecule that can influence the activity of key enzymes involved in carbohydrate metabolism. For instance, it has been shown to inhibit fructose-1,6-bisphosphatase and activate 6-phosphofructo-1-kinase, thereby playing a crucial role in maintaining glucose homeostasis .

Table 1: Enzyme Regulation by this compound

Pharmaceutical Applications

This compound has been investigated for its potential as a hypoglycemic agent in diabetes treatment. Studies have demonstrated that its salts can effectively lower serum glucose levels in animal models. The compound's ability to modulate key metabolic pathways makes it a candidate for developing new diabetes medications .

Case Study: Hypoglycemic Effects

In vivo studies using the Epinephrine-Induced Hyperglycemic Model (EIHM) showed that D-arabinose-1,5-diphosphate significantly reduced blood glucose levels when administered to rats. The results indicated a dose-dependent response, highlighting its therapeutic potential .

Biotechnological Applications

The compound is also utilized in microbial biotechnology. For instance, an arabinose-inducible expression system has been developed using Corynebacterium glutamicum, which allows for precise control over gene expression related to metabolic pathways. This system enhances the production of various biological materials by tightly regulating gene expression without leaky basal activity .

Table 2: Arabinose-Inducible Expression System

| Organism | Inducer Concentration Range | Key Features | Reference |

|---|---|---|---|

| Corynebacterium glutamicum | 0.001% to 0.4% L-arabinose | High-level expression control |

Microbial Production of Value-Added Products

This compound plays a role in the microbial conversion of lignocellulosic biomass into valuable chemicals and energy sources. Research has shown that certain microbes can utilize arabinose efficiently for the production of high-value products such as biofuels and biochemicals .

Case Study: Microbial Utilization of Arabinose

Recent studies on Candida arabinofermentans revealed that this yeast exhibits high affinity for L-arabinose and can convert it into various metabolites efficiently. This discovery opens avenues for optimizing microbial fermentation processes for industrial applications .

Analyse Des Réactions Chimiques

Stereoselective Phosphorylation

A15P exists in α- and β-anomeric forms, synthesized via stereoselective phosphorylation of protected arabinose derivatives:

-

Starting material : Protected arabinose (e.g., 1,2-O-isopropylidene-α-D-arabinofuranose) undergoes selective phosphorylation using POCl₃ in pyridine/CH₂Cl₂ systems .

-

Key steps :

-

Deprotection : Final deprotection using lithium in liquid ammonia yields disodium salts of A15P .

Table 1: Synthetic Yields of A15P Isomers

| Isomer | Phosphorylation Efficiency | Deprotection Yield |

|---|---|---|

| β-A15P | 92% | 76% |

| α-A15P | 86% | 48% |

Regulation of Glycolysis and Gluconeogenesis

A15P mimics fructose 2,6-diphosphate (F2,6P) in metabolic pathways:

-

Activation : β-A15P activates 6-phosphofructo-1-kinase (PFK-1) (2.5-fold at 10 μM) .

-

Inhibition : β-A15P inhibits fructose-1,6-bisphosphatase (FBPase) (IC₅₀ = 8 μM), while α-A15P lacks this activity .

Table 2: Enzymatic Activity of A15P Isomers

| Parameter | β-A15P | α-A15P |

|---|---|---|

| PFK-1 activation (Vₘₐₓ) | 1.27 µmol/min | 0.54 µmol/min |

| FBPase inhibition (IC₅₀) | 8 µM | No effect |

Covalent Inhibition of Transaldolase

Arabinose 5-phosphate (A5P), a related compound, inhibits transaldolase by forming a reversible Schiff base with Lys135 . Though A15P’s direct interaction remains unstudied, its structural similarity suggests potential regulatory roles in pentose phosphate pathways .

Active Site Interactions

-

CMP-Kdo binding : In Bacteroides fragilis, arabinose-5-phosphate isomerase (API) binds CMP-Kdo, a feedback inhibitor of the Kdo biosynthetic pathway, at its active site . This suggests A15P derivatives could modulate bacterial lipopolysaccharide synthesis.

-

Phosphate positioning : The axial orientation of the 1-phosphate in β-A15P enhances its F2,6P-like activity by mimicking fructose’s 2-phosphate .

Key Research Findings

-

Stereochemistry matters : The β-anomer’s biological activity surpasses the α-form due to optimal phosphate geometry .

-

Bacterial targeting : Inhibitors of A15P biosynthesis (e.g., ethambutol analogs) disrupt mycobacterial cell wall synthesis .

This synthesis of interdisciplinary data underscores A15P’s versatility in both fundamental biochemistry and applied metabolic engineering.

Propriétés

Numéro CAS |

93132-85-5 |

|---|---|

Formule moléculaire |

C5H12O11P2 |

Poids moléculaire |

310.09 g/mol |

Nom IUPAC |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4+,5+/m1/s1 |

Clé InChI |

AAAFZMYJJHWUPN-MBMOQRBOSA-N |

SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)OP(=O)(O)O |

SMILES canonique |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A 1,5-BP arabinose 1,5-bisphosphate arabinose 1,5-diphosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.